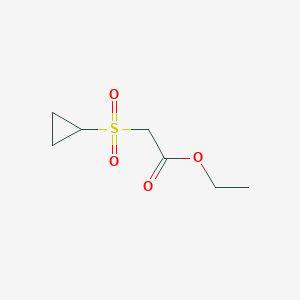

Ethyl 2-(Cyclopropylsulfonyl)acetate

Description

Properties

IUPAC Name |

ethyl 2-cyclopropylsulfonylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4S/c1-2-11-7(8)5-12(9,10)6-3-4-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJVKOQHVBGXGFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CS(=O)(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Ethyl 2-Haloacetate with Cyclopropylsulfonyl Chloride

A common approach to prepare ethyl 2-(cyclopropylsulfonyl)acetate involves the reaction of ethyl 2-haloacetate (e.g., ethyl 2-chloroacetate) with cyclopropylsulfonyl chloride under basic conditions. This nucleophilic substitution introduces the cyclopropylsulfonyl group onto the alpha position of the acetate.

- Ethyl 2-haloacetate is dissolved in an aprotic solvent such as dichloromethane.

- A base such as triethylamine is added to scavenge the generated HCl.

- Cyclopropylsulfonyl chloride is added dropwise at low temperature (0 °C) to control the reaction rate.

- The reaction mixture is stirred at room temperature for 12–18 hours.

- After completion, the mixture is washed with aqueous potassium carbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

- The crude product is purified by silica gel column chromatography using a gradient elution (e.g., 0–10% methanol in dichloromethane) to afford this compound as a pure compound.

This method is supported by procedures reported in sulfonylation reactions involving sulfonyl chlorides and amine bases, ensuring good yields and purity.

Palladium-Catalyzed Cross-Coupling Using Cyclopropylboronic Acid

An alternative method involves the Suzuki-type cross-coupling of ethyl 4-bromophenylacetate with cyclopropylboronic acid, followed by oxidation to the sulfonyl derivative.

- Ethyl 4-bromophenylacetate (6.0 g, 24.7 mmol) is combined with cyclopropylboronic acid (2.76 g, 32.1 mmol), palladium acetate (276 mg, 1.23 mmol), and tricyclohexylphosphine (4.2 mL of 0.6 M solution) in toluene and water.

- Tripotassium phosphate monohydrate (19.9 g, 86.4 mmol) serves as the base.

- The mixture is stirred under nitrogen at 100 °C for 16 hours.

- After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

- The residue is extracted with ethyl acetate, washed sequentially with sodium bicarbonate solution, water, and brine, then dried and concentrated.

- Purification by silica gel chromatography yields ethyl 2-(4-cyclopropylphenyl)acetate with a high yield (~97%).

While this method targets the aryl-substituted ester, it demonstrates the utility of palladium-catalyzed coupling in constructing cyclopropyl-containing esters, which can be further oxidized to sulfonyl derivatives by known oxidation protocols.

Oxidation of Cyclopropylsulfide or Cyclopropylsulfinyl Precursors

This compound can be synthesized by oxidation of the corresponding sulfide or sulfoxide intermediates.

- Starting from ethyl 2-(cyclopropylthio)acetate or ethyl 2-(cyclopropylsulfinyl)acetate.

- The sulfide or sulfoxide is treated with meta-chloroperbenzoic acid (m-CPBA) or other peracids in dry dichloromethane.

- The reaction is carried out at room temperature under nitrogen for 12 hours.

- After completion, the mixture is concentrated and purified by flash column chromatography.

- This affords the sulfonyl derivative as a yellow solid with yields around 70%.

This oxidation method is a standard approach for converting sulfides to sulfones and is well documented in sulfonyl compound synthesis.

Sodium Sulfinate-Mediated Sulfonylation of Alkenes

A more recent and environmentally friendly approach involves the use of sodium cyclopropylsulfinate salts to sulfonylate alkenes, followed by esterification to obtain this compound.

- Sodium cyclopropylsulfinate is prepared by heating sodium hydrogen sulfite with cyclopropylsulfonyl chloride in water at 100 °C for 12 hours, followed by recrystallization.

- An alkene substrate (e.g., ethyl vinylacetate) is reacted with sodium cyclopropylsulfinate, sodium nitrite, and tetrafluoroboric acid in water at 80 °C under air for 1–2 hours.

- The reaction mixture is extracted with ethyl acetate, dried, and purified by silica gel chromatography.

- This method avoids harsh organic solvents and uses water as a medium, providing moderate to good yields.

This approach is supported by literature on sulfonylation using sodium sulfinates under mild conditions.

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Sulfonylation with sulfonyl chloride | Ethyl 2-haloacetate, cyclopropylsulfonyl chloride | Triethylamine, DCM, 0 °C to RT, 12–18 h | Not specified | Standard nucleophilic substitution |

| Pd-catalyzed cross-coupling | Ethyl 4-bromophenylacetate, cyclopropylboronic acid | Pd(OAc)2, tricyclohexylphosphine, K3PO4·H2O, toluene/H2O, 100 °C, 16 h | 97 | High yield, aryl-substituted ester |

| Oxidation of sulfide/sulfoxide | Ethyl 2-(cyclopropylthio)acetate or sulfinyl derivative | m-CPBA, DCM, RT, 12 h | ~70 | Converts sulfide to sulfone |

| Sodium sulfinate sulfonylation | Alkene, sodium cyclopropylsulfinate | NaNO2, HBF4, H2O, 80 °C, 1–2 h | Moderate | Green chemistry, aqueous medium |

Research Findings and Notes

- The sulfonylation using sulfonyl chlorides and bases is a reliable classical route, providing good control over substitution and purity.

- Palladium-catalyzed cross-coupling offers a route to aryl-substituted esters with cyclopropyl groups, which can be further transformed into sulfonyl derivatives.

- Oxidation of sulfides or sulfoxides to sulfones is a standard and effective method but requires careful control of oxidation conditions to avoid over-oxidation or side reactions.

- Sodium sulfinate-mediated sulfonylation is emerging as a sustainable approach, employing water as solvent and mild conditions, suitable for scale-up and environmentally benign synthesis.

- Purification typically involves silica gel chromatography with gradients of ethyl acetate or methanol in non-polar solvents.

- Reaction monitoring is commonly done by thin-layer chromatography (TLC) and confirmed by NMR and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(Cyclopropylsulfonyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-(Cyclopropylsulfonyl)acetate has been investigated for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.

Antiviral Activity

Recent studies have highlighted the compound's role as a covalent inhibitor of viral proteases. For instance, a derivative of this compound demonstrated significant antiviral activity against chikungunya virus (CHIKV), with an effective concentration (EC) of 40 nM in human fibroblast cells . This suggests that modifications of this compound could lead to promising antiviral agents.

Anticonvulsant Properties

Research has indicated that compounds with similar sulfonyl groups exhibit anticonvulsant properties. This compound may serve as a scaffold for developing new anticonvulsants, potentially improving efficacy and reducing side effects compared to existing medications .

Agricultural Applications

The compound's unique structure may also have applications in agricultural chemistry.

Pesticide Development

Sulfonyl-containing compounds are often explored for their herbicidal and fungicidal properties. This compound could be evaluated for its effectiveness against various pests and diseases affecting crops. Preliminary studies suggest that sulfonyl derivatives can disrupt metabolic pathways in pests, leading to their potential use as bioactive agents in crop protection .

Material Science Applications

In material science, this compound can be utilized in the synthesis of advanced materials.

Polymer Chemistry

The compound's reactivity can be harnessed in polymer synthesis, particularly in creating sulfonated polymers with enhanced thermal and mechanical properties. These materials could find applications in coatings, adhesives, and other industrial products .

Data Table: Summary of Applications

Case Study 1: Antiviral Efficacy

In a study examining the efficacy of various compounds against CHIKV, this compound derivatives were tested for their ability to inhibit viral replication. The results indicated that structural modifications could significantly enhance antiviral potency, paving the way for future drug development.

Case Study 2: Agricultural Application

A field study evaluated the effectiveness of sulfonamide-based pesticides on common agricultural pests. This compound was included as part of a broader analysis of sulfonated compounds. The findings suggested that these compounds could reduce pest populations significantly when applied at optimal concentrations.

Mechanism of Action

The mechanism of action of Ethyl 2-(Cyclopropylsulfonyl)acetate involves its interaction with specific molecular targets. The sulfonyl group can participate in various chemical reactions, influencing the activity of enzymes and other proteins. The compound’s effects are mediated through pathways involving sulfonylation and esterification .

Comparison with Similar Compounds

Ethyl 2-(Chlorosulfonyl)acetate

- Molecular Formula : C₅H₇ClO₄S

- Molecular Weight : 165.15 g/mol

- Key Differences :

- Replaces the cyclopropyl group with a chlorine atom, reducing steric hindrance and molecular weight.

- The chlorine atom is more electronegative than the cyclopropyl group, enhancing the electron-withdrawing effect on the acetate backbone.

- Applications: Primarily used in sulfonation reactions and as a precursor for chlorinated sulfonamides .

Ethyl [4-(Cyclopropylsulfonyl)phenyl]acetate

- Structure : Features a phenyl ring para-substituted with the cyclopropylsulfonyl group.

- Likely exhibits higher melting points compared to the non-aromatic analog due to enhanced intermolecular interactions .

Functional Group Analogs

Diethyl Ethylphosphonite

Imidazole-Based Ethyl Acetate Derivatives

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Functional Groups | Solubility (Inference) |

|---|---|---|---|

| Ethyl 2-(Cyclopropylsulfonyl)acetate | ~192.07 (calculated) | Sulfonyl, ester | Moderate in polar solvents |

| Ethyl 2-(Chlorosulfonyl)acetate | 165.15 | Chlorosulfonyl, ester | High in dichloromethane |

| Diethyl Ethylphosphonite | 162.16 | Phosphonite, ester | Low in water, high in ether |

Notes:

- The cyclopropyl group in this compound likely reduces solubility in polar solvents compared to its chlorine analog due to increased hydrophobicity.

- Phosphonites (e.g., Diethyl Ethylphosphonite) exhibit lower polarity, favoring solubility in non-polar solvents .

Biological Activity

Ethyl 2-(Cyclopropylsulfonyl)acetate is a sulfonyl-containing compound that has garnered attention for its potential biological activities. The sulfonyl group in this compound allows it to participate in various biochemical reactions, influencing enzyme activity and metabolic pathways. This article delves into the biological activity of this compound, discussing its mechanisms of action, applications in research and medicine, and relevant case studies.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The sulfonyl group can undergo sulfonylation and esterification reactions, impacting the function of enzymes and proteins involved in various metabolic processes.

Key Mechanisms

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting their catalytic activity.

- Protein Interaction : It can influence protein structure and function through covalent modifications.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, related vinyl sulfone derivatives have shown efficacy against viral proteases, which are critical for viral replication.

| Compound | Target | IC50 (nM) | EC50 (nM) |

|---|---|---|---|

| Vinyl Sulfone 1a | CHIKV nsP2 Protease | 60 | 40 |

| This compound | TBD | TBD | TBD |

Anticancer Activity

The compound's mechanism may also extend to cancer therapy by inhibiting heat shock protein 90 (HSP90), a molecular chaperone involved in cancer cell survival and proliferation. Inhibition of HSP90 leads to the destabilization of client proteins associated with oncogenic signaling pathways.

Case Studies

- HSP90 Inhibition : Research indicates that compounds targeting HSP90 can down-regulate several oncogenic signals, presenting a potential therapeutic avenue for cancers driven by diverse molecular abnormalities .

- Antiviral Activity : A study assessed the antiviral effects of vinyl sulfone derivatives against chikungunya virus (CHIKV), demonstrating significant inhibition of viral replication .

Applications in Research

This compound serves as a versatile building block in organic synthesis and has applications in:

- Biochemical Studies : Investigating enzyme mechanisms and metabolic pathways.

- Drug Development : As a precursor for synthesizing novel therapeutic agents.

- Industrial Use : In the production of specialty chemicals.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Ethyl 2-(Cyclopropylsulfonyl)acetate, and how can reaction efficiency be optimized?

- Methodology :

- Step 1 : React cyclopropylsulfonyl chloride with ethyl glycolate or a similar precursor via nucleophilic substitution. Use polar aprotic solvents (e.g., DMF or THF) and catalytic bases like triethylamine to enhance reactivity .

- Step 2 : Monitor reaction progress via TLC or in-situ FTIR to track sulfonyl group incorporation.

- Step 3 : Optimize yield by adjusting stoichiometry (1:1.2 molar ratio of sulfonyl chloride to ester) and temperature (60–80°C). Purify via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC for sulfonyl (δ ~3.5–4.0 ppm for CH2SO2) and ester (δ ~1.3 ppm for CH3CH2) groups. Compare with databases (e.g., NIST Chemistry WebBook ).

- IR Spectroscopy : Confirm sulfonyl (S=O stretch at 1150–1350 cm⁻¹) and ester (C=O at 1720–1740 cm⁻¹) functionalities.

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion ([M+H]+) and fragmentation patterns.

Q. How can purity and stability of this compound be assessed during storage?

- Methodology :

- HPLC Analysis : Employ a C18 column with acetonitrile/water (70:30) mobile phase; monitor degradation products at 254 nm .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks; track impurities via GC-MS .

Advanced Research Questions

Q. How can SHELXL be utilized to refine the crystal structure of this compound?

- Methodology :

- Data Collection : Use synchrotron radiation (λ = 0.710–0.920 Å) to collect high-resolution (<1.0 Å) diffraction data.

- Refinement : In SHELXL, apply least-squares minimization with anisotropic displacement parameters. Address twinning (if present) using TWIN/BASF commands .

- Validation : Calculate R-factors (R1 < 5% for I > 2σ(I)) and check for outliers in the difference Fourier map.

- Example Parameters :

| Parameter | Value |

|---|---|

| Space group | P21/c |

| Z | 4 |

| R1 (all data) | ≤0.05 |

Q. What approaches resolve contradictions between X-ray crystallographic data and NMR/DFT calculations for this compound?

- Methodology :

- ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess bond-length/bond-angle discrepancies (e.g., sulfonyl vs. ester conformers) .

- DFT Optimization : Use Gaussian09 with B3LYP/6-311++G(d,p) to compare theoretical and experimental geometries. Adjust solvent models (PCM for DMSO) .

- Dynamic NMR : Perform variable-temperature NMR to detect rotational barriers in the sulfonyl group.

Q. How does the cyclopropylsulfonyl moiety influence the compound’s pharmacological activity, and what assays validate this?

- Methodology :

- In Silico Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases). Focus on sulfonyl H-bonding with catalytic residues .

- In Vitro Assays : Test IC50 against cancer cell lines (e.g., MCF-7) using MTT assays. Compare with analogs lacking the sulfonyl group.

- Metabolic Stability : Incubate with liver microsomes (human/rat); quantify parent compound via LC-MS/MS .

Data Contradiction Analysis

Q. How to address discrepancies in melting points reported across studies for this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.